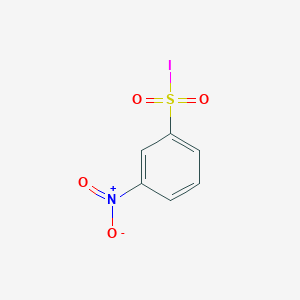
3-Nitrobenzene-1-sulfonyl iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrobenzene-1-sulfonyl iodide is an organic compound characterized by the presence of a nitro group (-NO2), a sulfonyl group (-SO2-), and an iodide atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzene-1-sulfonyl iodide typically involves the nitration of benzene followed by sulfonation and iodination. The process can be summarized as follows:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to yield 3-nitrobenzenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitrobenzene-1-sulfonyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: 3-Aminobenzene-1-sulfonyl iodide.
Oxidation: 3-Nitrobenzenesulfonic acid.
Applications De Recherche Scientifique
3-Nitrobenzene-1-sulfonyl iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for potential use in drug development due to its ability to modify biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-nitrobenzene-1-sulfonyl iodide involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The sulfonyl group can participate in various reactions, including nucleophilic substitution and oxidation. The iodide group can be easily displaced by other nucleophiles, facilitating the formation of new compounds .
Comparaison Avec Des Composés Similaires
3-Nitrobenzene-1-sulfonyl chloride: Similar structure but with a chloride group instead of iodide.
4-Nitrobenzene-1-sulfonyl iodide: Similar structure but with the nitro group in the para position.
3-Nitrobenzene-1-sulfonic acid: Lacks the iodide group but has similar reactivity due to the nitro and sulfonyl groups.
Uniqueness: 3-Nitrobenzene-1-sulfonyl iodide is unique due to the presence of the iodide group, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other similar compounds .
Propriétés
Numéro CAS |
55709-22-3 |
|---|---|
Formule moléculaire |
C6H4INO4S |
Poids moléculaire |
313.07 g/mol |
Nom IUPAC |
3-nitrobenzenesulfonyl iodide |
InChI |
InChI=1S/C6H4INO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H |
Clé InChI |
HXAIZZQEVXFEJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
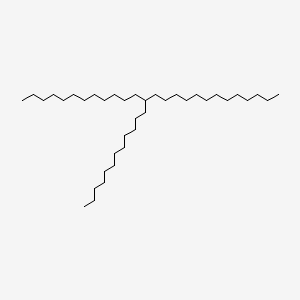
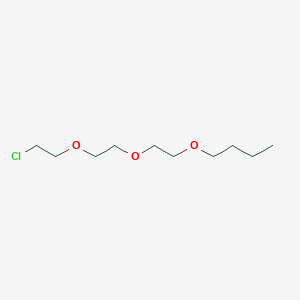

![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
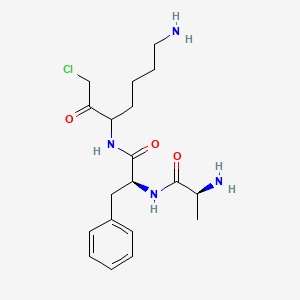
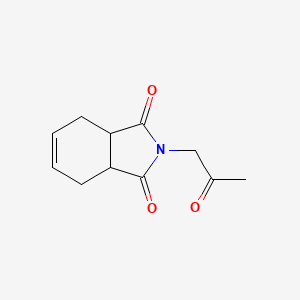


![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)

![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)
